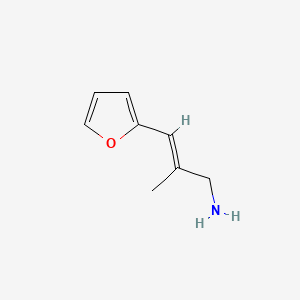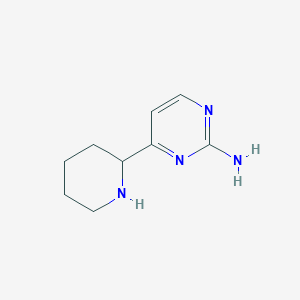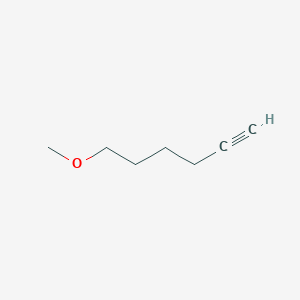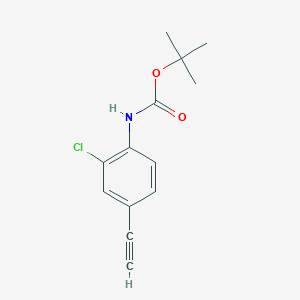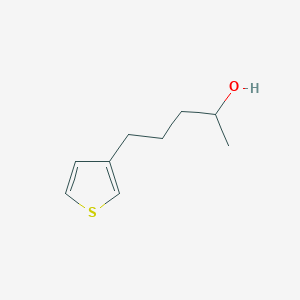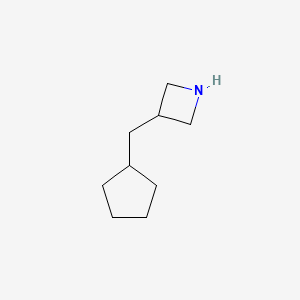
1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
准备方法
The synthesis of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of isoindoline with formaldehyde and methanol in the presence of hydrochloric acid. The reaction proceeds through the formation of a methoxymethyl group attached to the nitrogen atom of the isoindoline ring. The reaction conditions typically involve refluxing the reactants in methanol for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
1-(Methoxymethyl)-2,3-dihydro-1H-isoindolehydrochloride can be compared with other similar compounds, such as:
2-(Methoxymethyl)-1H-pyrrole: This compound has a similar methoxymethyl group but differs in the heterocyclic ring structure.
1-(Methoxymethyl)-1H-indole: This compound also contains a methoxymethyl group but has an indole ring instead of an isoindole ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-7-10-9-5-3-2-4-8(9)6-11-10;/h2-5,10-11H,6-7H2,1H3;1H |
InChI 键 |
OFTPUEYJJAUYFH-UHFFFAOYSA-N |
规范 SMILES |
COCC1C2=CC=CC=C2CN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



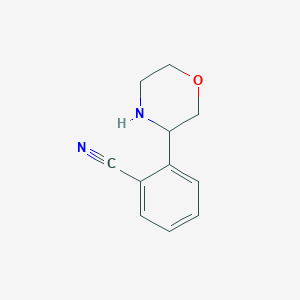
aminehydrochloride](/img/structure/B15322293.png)
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
